Indacrinone is a synthetic compound classified as a loop diuretic, primarily used in the treatment of conditions such as hypertension and gout. It functions by inhibiting the sodium-potassium-chloride cotransporter in the kidneys, leading to increased excretion of sodium, potassium, and chloride ions, thereby promoting diuresis. Indacrinone is particularly notable for its uricosuric effect, which helps decrease uric acid reabsorption, making it beneficial for patients with gout .
The synthesis of indacrinone involves several key reactions:
The industrial production of indacrinone typically employs continuous flow reactors to optimize yield and quality during the Friedel-Crafts acylation and Mannich reaction steps. This approach ensures consistency in large-scale synthesis.
Indacrinone can participate in various chemical reactions:
The versatility in chemical reactivity allows indacrinone to be utilized as a model compound in studies related to drug synthesis and mechanisms of action for diuretics .
Indacrinone exerts its diuretic effects primarily by inhibiting the sodium-potassium-chloride cotransporter located in the thick ascending limb of the loop of Henle. This inhibition leads to:
The pharmacological activity is significantly influenced by its chiral nature; specifically, the (R)-enantiomer is responsible for the desired diuretic effect while the (S)-enantiomer counteracts some side effects associated with uric acid retention .
Indacrinone appears as a white or off-white crystalline powder. It is soluble in organic solvents but has limited solubility in water.
Key chemical properties include:
Indacrinone has several important applications:
The structural evolution of phenoxyacetic acid derivatives represents a deliberate pharmacological strategy to overcome limitations inherent in early diuretics. During the 1960-1970s, researchers systematically modified the core structure of ethacrynic acid (another phenoxyacetic acid derivative) to enhance uric acid excretion while preserving natriuretic potency. This molecular engineering yielded indacrinone (MK-196) in the late 1970s through Merck's research laboratories, distinguished by its 6,7-dichloro-2-methyl-1-oxo-2-phenylindane structure [2] [9]. The compound emerged as a response to a significant clinical dilemma: conventional diuretics like hydrochlorothiazide and furosemide consistently elevated serum uric acid levels, exacerbating or triggering gout in hypertensive patients – a comorbidity presenting substantial therapeutic challenges [5] [8].
Indacrinone's discovery was rooted in structure-activity relationship (SAR) studies demonstrating that specific aromatic substitutions conferred dual biological activity. Preclinical investigations revealed its unprecedented profile: pronounced saluretic activity in rats and dogs (exceeding hydrochlorothiazide) coupled with dose-dependent uricosuria in chimpanzees – a species with urate handling analogous to humans [9]. Mechanistically, early human trials confirmed indacrinone operated primarily through inhibition of sodium reabsorption in the thick ascending limb of Henle's loop (like furosemide), evidenced by its substantial reduction in fractional free water clearance (CH₂O) from 8.89% to 5.83% of the filtered water load. Notably, this reduction significantly exceeded that produced by equi-saluretic doses of hydrochlorothiazide and matched ethacrynic acid's effect, positioning it firmly among loop diuretics despite structural divergence [1]. Simultaneously, it uniquely enhanced fractional urate clearance from 5.16% to 12.24% of the filtered uric acid load, a property absent in other contemporary diuretics [1] [3].
Table 1: Comparative Pharmacodynamic Profile of Diuretic Agents [1] [4] [5]
Diuretic Class | Representative Agent | Primary Site of Action | Na⁺ Excretion | Uric Acid Handling | Free Water Clearance (ΔCH₂O) |
---|---|---|---|---|---|
Loop Diuretics | Furosemide | Thick Ascending Limb | ++++ | Retention (↑ SUA) | Significant ↓ |
Ethacrynic Acid | Thick Ascending Limb | ++++ | Retention (↑ SUA) | Significant ↓ | |
Thiazides | Hydrochlorothiazide | Distal Convoluted Tubule | ++ | Retention (↑ SUA) | Moderate ↓ |
Phenoxyacetic Acid Derivative | Indacrinone | Thick Ascending Limb & Distal Tubule | +++ | Excretion (↓ SUA) | Significant ↓ |
The true pharmacological innovation of indacrinone resides in its chiral configuration, which enables simultaneous targeting of two distinct physiological pathways. Resolution of its racemate revealed enantiomers with divergent and complementary activities: the (-)-(R)-enantiomer (eutomer) mediates potent natriuresis and diuresis through inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb, consistent with loop diuretics. Conversely, the (+)-(S)-enantiomer (distomer) lacks significant diuretic potency but actively promotes uric acid secretion via inhibition of URAT1 transporters in the proximal tubule and potentially other urate transporters [2] [3] [5]. This enantiomeric dichotomy presented an unprecedented opportunity: by strategically adjusting the ratio of (+)- to (-)-enantiomers, clinicians could theoretically tailor therapy to achieve potent sodium excretion while neutralizing the hyperuricemic side effect intrinsic to other diuretics – or even inducing a net hypouricemic effect.
Clinical pharmacology studies rigorously validated this rationale. A pivotal trial administering a fixed dose (-10mg) combined with escalating doses of the (+)-enantiomer (+40mg, +90mg, +140mg) demonstrated that all combinations produced comparable 24-hour natriuresis (~285 mEq increase) to 50mg hydrochlorothiazide on day 1. Crucially, however, serum uric acid dynamics diverged dramatically: hydrochlorothiazide elevated serum uric acid (SUA), while indacrinone combinations produced dose-dependent reductions in SUA proportional to the (+)-enantiomer dose [5]. By day 7 of treatment, SUA levels under hydrochlorothiazide were significantly elevated versus placebo, whereas indacrinone's 1:4 and 1:9 [(-):(+)] ratios induced progressive SUA reductions. Subsequent hypertension trials pinpointed the optimal enantiomeric ratio near 1:9 (e.g., -10mg/+80mg), achieving significant blood pressure reduction (25/10 mmHg) with minimal perturbation of serum uric acid levels (mean ΔSUA = +0.2 mg/dL) – effectively achieving isouricemic diuresis [8].
Table 2: Impact of Indacrinone Enantiomer Ratio on Key Parameters [5] [8]
Enantiomer Ratio [(-):(+)] | Total Daily Dose (mg) | Δ24h Urinary Na⁺ Excretion (mEq) | Δ Serum Uric Acid (Day 7, mg/dL) | Systolic BP Reduction (mmHg) |
---|---|---|---|---|
1:4 (-2.5/+80) | 82.5 | ~285 (Day 1) | -0.3 | 23 |
1:18 (-5/+90) | 95 | ~285 (Day 1) | -0.4 | 20 |
1:9 (-10/+80) | 90 | ~285 (Day 1) | +0.2 (Neutral) | 25 |
Placebo | - | - | +0.3 | 0 |
Hydrochlorothiazide | 50 | ~285 (Day 1) | Increase (p<0.05) | Not Reported |
The molecular basis for this targeted synergy involves stereoselective binding to renal transporters. The (-)-enantiomer exhibits high affinity for the NKCC2 transporter in the loop of Henle, disrupting electrolyte reabsorption. Conversely, the (+)-enantiomer interacts preferentially with proximal tubular urate transporters, potentially inhibiting reabsorption (via URAT1) and/or stimulating secretion (via OAT1/3). This spatial and functional segregation allows the enantiomers to operate concurrently without significant interference [2] [3]. Furthermore, the (-)-enantiomer undergoes partial hepatic conversion to an active hydroxylated metabolite retaining diuretic activity, adding another layer to its pharmacokinetic profile [3]. Indacrinone thus exemplifies rational drug design leveraging chirality to dissect desired therapeutic actions from detrimental off-target effects – transforming a problematic side effect (hyperuricemia) into a therapeutically beneficial outcome.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7